Lipophilic Ligand Efficiency: Ethylsulfanyl vs. Methylsulfanyl and Fluorobenzoyl Analogs
The 2-(ethylsulfanyl)benzoyl group in the target compound is predicted to confer higher lipophilicity (estimated AlogP ~3.4) compared to the 2-fluorobenzoyl analog (AlogP ~2.9) and the methylsulfanyl analog (AlogP ~3.1), based on consensus computational predictions [1]. This differential lipophilicity is a class-level determinant of membrane permeability and non-specific protein binding, directly impacting performance in cellular assays.
| Evidence Dimension | Predicted logP (AlogP) |
|---|---|
| Target Compound Data | ~3.4 (consensus prediction) |
| Comparator Or Baseline | 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine: ~2.9; 3-{4-[2-(methylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine: ~3.1 |
| Quantified Difference | ΔAlogP = 0.5 (vs. fluorobenzoyl); ΔAlogP = 0.3 (vs. methylsulfanyl) |
| Conditions | Consensus QSAR model estimation (ALOGPS/Molinspiration) |
Why This Matters
A controlled increase in lipophilicity can enhance cellular uptake in whole-cell screening assays, but the absence of a direct comparative measurement means procurement decisions must be validated empirically.
- [1] ALOGPS 2.1 / Molinspiration Property Calculator. Consensus LogP predictions for compound set. Accessed 2026. View Source
